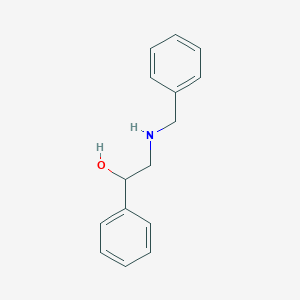

2-(Benzylamino)-1-phényléthanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenylamino compounds can involve multiple steps, including the coupling of phenyl groups to a central structure. For instance, in the synthesis of 1,3,5-Tris(phenylamino) benzene derivatives, nuclear magnetic resonance spectroscopy and high-resolution mass spectra were used to confirm the structure of the synthesized products . Similarly, the synthesis of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones involved evaluating their antimicrobial and anticancer activities . These methods and findings could be extrapolated to the synthesis and analysis of "2-(Benzylamino)-1-phenylethanol".

Molecular Structure Analysis

The molecular structure of phenylamino compounds is crucial in determining their biological and physical properties. Theoretical calculations, such as those conducted for 1,3,5-Tris(phenylamino) benzene derivatives, help in understanding the antioxidation mechanism and the effects of substitution groups on the molecular structure and electronic effects . The structure of 1,4-bis(3,3,3-triphenylpropynyl)benzene, which features a central phenylene that can act as a gyroscope wheel, provides insights into the dynamics of molecular motion in crystalline solids . These analyses are relevant to understanding the molecular structure of "2-(Benzylamino)-1-phenylethanol".

Chemical Reactions Analysis

The reactivity of phenylamino compounds can lead to a variety of products. For example, the reaction of 1-nitro-2-phenylethane with alkali produced ammonia, hydrocyanic acid, benzaldehyde, benzoic acid, phenylacetic acid, and 2,5-diphenylpyrazine . A reaction mechanism was proposed to account for their formation. This kind of chemical reaction analysis is important for understanding the potential reactions "2-(Benzylamino)-1-phenylethanol" might undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylamino compounds are influenced by their molecular structure. The antioxidation behavior of 1,3,5-Tris(phenylamino) benzene and its derivatives was evaluated using a rotary oxygen bomb test and pressurized differential scanning calorimetry, indicating better antioxidation ability at elevated temperatures compared to commercial antioxidants . The dynamics of molecular motion, such as the rotation of phenylene groups, were characterized using solid-state NMR and thermal analyses . These studies provide a foundation for predicting the physical and chemical properties of "2-(Benzylamino)-1-phenylethanol".

Applications De Recherche Scientifique

Agents anti-Alzheimer

Les dérivés de 2-(benzylamino)-1-phényléthanol ont été étudiés pour leur potentiel en tant qu'agents anti-Alzheimer multifonctionnels modificateurs de la maladie . Ces composés sont conçus en modifiant les inhibiteurs de la cholinestérase vers l'inhibition de la β-sécrétase . Le composé le plus prometteur a montré une puissance inhibitrice contre l'acétylcholinestérase, une cible symptomatique, et des cibles modificatrices de la maladie : la β-sécrétase et l'agrégation Aβ .

Inhibiteurs de la cholinestérase

La structure de la molécule suggère un potentiel de développement supplémentaire en tant que composé principal pour la découverte de médicaments. Sa capacité à interagir avec les systèmes biologiques pourrait être explorée dans divers domaines de recherche scientifique, y compris la chimie médicinale.

Inhibiteurs de la tyrosinase

Dans une étude, des dérivés de (Z)-2-(benzylamino)-5-benzylidènethiazol-4(5H)-one (BABT) ont été conçus comme inhibiteurs de la tyrosinase sur la base de la structure du MHY2081 . Cela suggère que le this compound pourrait potentiellement être utilisé dans la conception d'inhibiteurs de la tyrosinase.

Réactions d'acylation

Le groupe amine du this compound pourrait potentiellement réagir avec des agents acylants pour former des amides substitués. Cette propriété pourrait être utile dans diverses réactions chimiques et synthèses.

Hydrolyse

Dans des conditions fortement acides ou basiques, la liaison amide du this compound pourrait subir une hydrolyse pour produire de l'acide acétique et de la benzylamine. Cela pourrait être utile dans divers processus et réactions chimiques.

Réactions acide-base

Le groupe amine du this compound peut agir comme une base et accepter des protons des acides. Cette propriété pourrait être utile dans diverses réactions chimiques et synthèses.

Mécanisme D'action

Target of Action

A structurally similar compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer . It is widely used as a Wnt agonist, although its target molecules remain to be clarified .

Mode of Action

AMBMP was anticipated to be a tubulin disruptor, which was subsequently confirmed by its inhibitory activity of tubulin polymerization .

Biochemical Pathways

Tubulin is a key protein in the formation of microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape .

Result of Action

AMBMP was identified as a senescence inducer, suggesting that it could potentially induce cellular aging or death .

Propriétés

IUPAC Name |

2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281967 | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

27159-30-4 | |

| Record name | NSC23646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

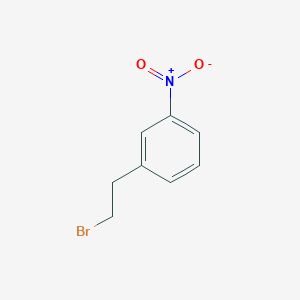

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary chemical reaction involving 2-(Benzylamino)-1-phenylethanol as described in the research?

A1: 2-(Benzylamino)-1-phenylethanol serves as a key starting material in the synthesis of 4-phenyltetrahydroisoquinolines. This reaction proceeds via an acid-catalyzed ring closure. [, ] The research explores the scope and limitations of this reaction, providing insights into the optimal conditions and potential mechanisms involved.

Q2: Has 2-(Benzylamino)-1-phenylethanol been used in analytical chemistry applications?

A2: Yes, a derivative of 2-(Benzylamino)-1-phenylethanol has been utilized in the development of a novel chiral stationary phase for chromatography. [] Specifically, an S-(-)-2-benzylamino-1-phenylethanol mono-derivative β-cyclodextrin bonded stationary phase (BzCSP) was created. This stationary phase proved effective in separating enantiomers of various chiral compounds, including pesticides, highlighting its potential for analytical applications, especially in determining enantiomeric purity and analyzing chiral mixtures.

Q3: Are there any studies exploring the performance of the BzCSP under different chromatographic conditions?

A3: The research on BzCSP demonstrated its versatility by testing its performance under various chromatographic modes, including normal phase, reversed-phase, and polar organic modes. [] This "multi-mode" capability makes BzCSP a promising tool for separating a wide range of chiral compounds, expanding its applicability in analytical chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)